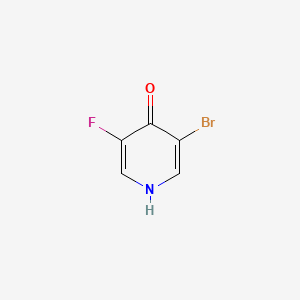

3-Bromo-5-fluoropyridin-4-OL

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-5-fluoro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFNO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXBRKDCLLYOHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00725488 | |

| Record name | 3-Bromo-5-fluoropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214342-60-5 | |

| Record name | 3-Bromo-5-fluoropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-fluoropyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-fluoropyridin-4-ol is a key heterocyclic building block in medicinal chemistry, offering a unique substitution pattern for the development of novel therapeutic agents. The strategic placement of a bromine atom, a fluorine atom, and a hydroxyl group on the pyridine ring provides multiple points for diversification and modulation of physicochemical properties. This guide provides a comprehensive overview of plausible synthetic pathways to 3-Bromo-5-fluoropyridin-4-ol, drawing upon established methodologies for the synthesis of substituted pyridines. The presented routes are designed to be logical, efficient, and adaptable for laboratory-scale synthesis.

Introduction: Significance of Substituted Pyridin-4-ols

Pyridin-4-ol and its derivatives are prevalent scaffolds in a wide range of biologically active compounds. The pyridin-4-one tautomer is a common feature in numerous pharmaceuticals. The introduction of halogen substituents, such as bromine and fluorine, can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, the 3-bromo-5-fluoro substitution pattern on a pyridin-4-ol core presents a valuable synthon for structure-activity relationship (SAR) studies in drug discovery programs. Pyridine derivatives are crucial in the development of drugs for a variety of conditions, including duodenal ulcers, depression, and bacterial infections.[1]

Retrosynthetic Analysis

A retrosynthetic approach to 3-Bromo-5-fluoropyridin-4-ol suggests several potential starting points. The core challenge lies in the controlled introduction of the three different substituents at the desired positions on the pyridine ring.

Caption: Retrosynthetic analysis of 3-Bromo-5-fluoropyridin-4-ol.

Proposed Synthetic Pathways

Based on the retrosynthetic analysis and leveraging established chemical transformations, two primary synthetic routes are proposed.

Pathway A: Late-Stage Bromination of a Fluorinated Pyridin-4-ol Precursor

This pathway focuses on the initial construction of a 5-fluoro-pyridin-4-ol intermediate, followed by selective bromination at the 3-position.

Caption: Schematic of Synthetic Pathway A.

Step 1: Synthesis of a 5-Fluoropyridin-4-ol Intermediate

The synthesis of substituted pyridin-4-ols can be achieved through various methods, including multi-component reactions. A plausible approach involves the reaction of lithiated alkoxyallenes with nitriles and a fluorinated carboxylic acid.

Step 2: Electrophilic Bromination

The 5-fluoropyridin-4-ol intermediate can then be subjected to electrophilic bromination. The hydroxyl group at the 4-position is an activating group, directing the incoming electrophile to the ortho positions (3 and 5). As the 5-position is already substituted with fluorine, the bromination is expected to occur selectively at the 3-position. Common brominating agents such as N-bromosuccinimide (NBS) or bromine in a suitable solvent can be employed.

Experimental Protocol (Illustrative)

-

Synthesis of 5-Fluoropyridin-4-ol: A detailed protocol would be adapted from multi-component reaction strategies for pyridin-4-ol synthesis.

-

Bromination:

-

To a solution of 5-fluoropyridin-4-ol in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add N-bromosuccinimide portion-wise at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to yield 3-bromo-5-fluoropyridin-4-ol.

-

Pathway B: Functional Group Interconversion from a Pre-functionalized Pyridine

This pathway begins with a pyridine ring that already contains some of the required functionalities, which are then converted to the target groups. A viable starting material would be 3-bromo-5-methoxypyridine.[1]

Caption: Schematic of Synthetic Pathway B.

Step 1: Demethylation of 3-Bromo-5-methoxypyridine

The synthesis of 3-bromo-5-hydroxypyridine from 3-bromo-5-methoxypyridine can be achieved by heating with hydrobromic acid in acetic acid.[1]

Step 2: Nitration of 3-Bromo-5-hydroxypyridine

The next step involves the introduction of a nitro group at the 4-position. This can be achieved using standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid.

Step 3: Reduction of the Nitro Group

The nitro group of 3-bromo-5-hydroxy-4-nitropyridine can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl).

Step 4: Diazotization and Fluorination (Balz-Schiemann Reaction)

The resulting 4-amino-3-bromo-5-hydroxypyridine can be converted to the target 3-bromo-5-fluoropyridin-4-ol via a Balz-Schiemann reaction. This involves the diazotization of the amino group with a nitrite source (e.g., sodium nitrite) in the presence of a fluorinating agent like tetrafluoroboric acid, followed by thermal or photochemical decomposition of the resulting diazonium salt.[2] This method is a well-established procedure for the introduction of fluorine onto aromatic rings.[3]

Experimental Protocol (Illustrative)

-

Demethylation: Reflux 3-bromo-5-methoxypyridine in a mixture of 48% hydrobromic acid and acetic acid for several hours.[1] After cooling, neutralize the reaction mixture to precipitate the 3-bromo-5-hydroxypyridine.[1]

-

Nitration: Carefully add 3-bromo-5-hydroxypyridine to a cooled mixture of concentrated nitric acid and sulfuric acid. Allow the reaction to proceed at a controlled temperature.

-

Reduction: To a solution of the nitrated intermediate, add a reducing agent such as tin(II) chloride in hydrochloric acid and heat the mixture.

-

Diazotization and Fluorination:

-

Dissolve the 4-amino-3-bromo-5-hydroxypyridine in an acidic solution (e.g., tetrafluoroboric acid).

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise.[2]

-

Allow the reaction to stir at low temperature to form the diazonium salt.

-

Gently heat the reaction mixture to induce decomposition of the diazonium salt and formation of the fluoro-substituted product.

-

Isolate and purify the final product, 3-bromo-5-fluoropyridin-4-ol.

-

Data Summary

The following table provides a hypothetical comparison of the two proposed pathways. Actual yields and purities would need to be determined experimentally.

| Parameter | Pathway A | Pathway B |

| Starting Material | Readily available allenes, nitriles, and fluorinated acids | 3-Bromo-5-methoxypyridine |

| Number of Steps | 2 (from 5-fluoropyridin-4-ol) | 4 |

| Key Reactions | Multi-component ring formation, Electrophilic bromination | Demethylation, Nitration, Reduction, Balz-Schiemann reaction |

| Potential Advantages | Potentially shorter route, Convergent synthesis | Utilizes a commercially available starting material |

| Potential Challenges | Optimization of multi-component reaction, Regioselectivity of bromination | Handling of hazardous reagents (e.g., strong acids, diazonium salts) |

Conclusion

The synthesis of 3-bromo-5-fluoropyridin-4-ol presents a challenging yet achievable goal for synthetic chemists. The two pathways outlined in this guide offer logical and experimentally feasible approaches. Pathway A, involving a late-stage bromination, may be more efficient if the initial multi-component reaction can be optimized. Pathway B, while longer, relies on a series of well-established and predictable transformations. The choice of synthetic route will ultimately depend on the availability of starting materials, laboratory capabilities, and the desired scale of the synthesis. Further experimental validation is required to determine the optimal conditions for each step and to fully characterize the final product.

References

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google P

-

Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

- SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.

Sources

An In-depth Technical Guide to 3-Bromo-5-fluoropyridin-4-ol: Properties, Synthesis, and Reactivity

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of 3-Bromo-5-fluoropyridin-4-ol, a halogenated pyridinol with significant potential as a versatile building block in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues and fundamental chemical principles to offer predictive insights into its properties, synthesis, and reactivity. This approach is designed to empower researchers with a solid theoretical and practical foundation for utilizing this compound in novel applications.

Core Molecular Structure and Physicochemical Properties

3-Bromo-5-fluoropyridin-4-ol belongs to the class of substituted pyridines, which are foundational scaffolds in numerous approved pharmaceuticals.[1] The strategic placement of bromine, fluorine, and hydroxyl groups on the pyridine ring imparts a unique electronic and steric profile, making it a valuable intermediate for creating complex molecular architectures.

Tautomerism: The Pyridinol-Pyridone Equilibrium

A critical and defining characteristic of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridin-4(1H)-one form. This equilibrium is highly sensitive to the solvent environment.[2] In polar, protic solvents like water and alcohols, the pyridone form is generally favored due to better stabilization through intermolecular hydrogen bonding.[1][3] Conversely, in non-polar solvents, the hydroxypyridine tautomer may be more prevalent.[1] This dynamic equilibrium is crucial as it dictates the compound's reactivity, hydrogen bonding capability, and ultimately its biological interactions.

Caption: Tautomeric equilibrium of 3-Bromo-5-fluoropyridin-4-ol.

Predicted Physicochemical Data

The following table summarizes the predicted and known properties of 3-Bromo-5-fluoropyridin-4-ol and its close structural relatives. These values provide a baseline for experimental design and purification strategies.

| Property | 3-Bromo-5-fluoropyridin-4-ol (Predicted) | 3-Bromo-5-hydroxypyridine | 5-Fluoropyridin-3-ol[4] | 3-Bromo-5-fluoropyridine[5] |

| Molecular Formula | C₅H₃BrFNO | C₅H₄BrNO | C₅H₄FNO | C₅H₃BrFN |

| Molecular Weight | 191.99 g/mol | 174.00 g/mol | 113.09 g/mol | 175.99 g/mol |

| Appearance | White to off-white solid | Crystalline Powder | White to tan powder | Solid |

| Melting Point | >170 °C (decomposes) | 166-170 °C | 161-164 °C | 24-28 °C |

| Boiling Point | >300 °C (Predicted) | 343.7±22.0 °C (Predicted) | 303.0±22.0 °C (Predicted) | 78 °C / 11mmHg[6] |

| Solubility | Slightly soluble in water; Soluble in polar organic solvents (DMSO, Methanol) | DMSO (Slightly), Methanol (Slightly) | Soluble in water, alcohol, and ether | Not specified |

| pKa | ~8.5 (Pyridinium ion, Predicted) | Not specified | 8.38±0.10 (Predicted) | Not applicable |

Synthesis Strategies

While a specific, optimized synthesis for 3-Bromo-5-fluoropyridin-4-ol is not prominently reported, established methodologies for constructing substituted 4-hydroxypyridines can be adapted. A plausible and efficient approach involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with an ammonia source.[7]

Proposed Retrosynthetic Pathway

A logical retrosynthetic analysis suggests that the target molecule can be constructed from a suitably substituted β-ketoester or a related precursor. The key challenge lies in the regioselective introduction of the bromine and fluorine atoms.

Caption: Proposed retrosynthetic analysis for 3-Bromo-5-fluoropyridin-4-ol.

Experimental Protocol: A General Approach

The following protocol outlines a general, multi-step synthesis for substituted 4-hydroxypyridines, which can be adapted for the target compound.[8]

-

Step 1: Synthesis of the β-ketoester Intermediate.

-

React a fluorinated acetylating agent (e.g., ethyl fluoroacetate) with a brominated malonic ester derivative in the presence of a strong base (e.g., sodium ethoxide) via a Claisen condensation.

-

Causality: This step constructs the core carbon skeleton with the necessary substituents in place for the subsequent cyclization. The choice of base and solvent is critical to drive the reaction to completion and minimize side products.

-

-

Step 2: Cyclization with Ammonia.

-

Treat the resulting β-ketoester with an ammonia source (e.g., aqueous or alcoholic ammonia) at elevated temperatures.

-

The reaction mixture is typically heated in a sealed vessel to facilitate the intramolecular condensation and ring formation.[7]

-

Causality: The ammonia acts as the nitrogen source for the pyridine ring. The initial reaction forms an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic 4-hydroxypyridine.

-

-

Step 3: Purification.

-

After the reaction, the mixture is cooled and the pH is adjusted to precipitate the product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

-

Chemical Reactivity and Synthetic Utility

The reactivity of 3-Bromo-5-fluoropyridin-4-ol is governed by the interplay of its functional groups. The electron-withdrawing nature of the fluorine and bromine atoms, combined with the electron-donating character of the hydroxyl group (in the pyridinol form) or the amide resonance (in the pyridone form), creates a nuanced electronic landscape.

Nucleophilic and Electrophilic Aromatic Substitution

-

Nucleophilic Substitution: The pyridine ring is generally electron-deficient, but the presence of the hydroxyl/oxo group at the 4-position can modulate this. The bromine atom at the 3-position is activated towards nucleophilic aromatic substitution (SNAr), although less so than halogens at the 2- or 4-positions. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiols.

-

Electrophilic Substitution: The ring is generally deactivated towards electrophilic attack. However, reactions such as nitration or further halogenation, if they occur, would likely be directed by the existing substituents, though harsh conditions would be required.

Cross-Coupling Reactions

The bromine atom at the 3-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This is a powerful strategy for introducing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of derivatives.[9]

Caption: Key cross-coupling reactions of 3-Bromo-5-fluoropyridin-4-ol.

Reactions of the Hydroxyl Group

The hydroxyl group can undergo typical reactions such as O-alkylation, O-acylation, and conversion to a leaving group (e.g., triflate) to facilitate further substitutions at the 4-position.

Applications in Drug Discovery and Agrochemicals

Halogenated pyridines are privileged structures in medicinal chemistry. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[10] The bromine atom serves as a key reactive site for diversification. Therefore, 3-Bromo-5-fluoropyridin-4-ol is an attractive scaffold for developing novel therapeutic agents and agrochemicals. Its unique substitution pattern allows for the exploration of new chemical space in the search for bioactive compounds.

Safety and Handling

Based on data for structurally similar compounds like 3-Bromo-5-fluoropyridine, this compound should be handled with care. It is predicted to be harmful if swallowed, cause skin irritation, and potentially cause serious eye damage and respiratory irritation.[5][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

3-Bromo-5-fluoropyridin-4-ol represents a promising, albeit under-explored, chemical entity. Its key features—the pyridinol-pyridone tautomerism, the strategically placed halogen atoms ripe for cross-coupling, and the potential for derivatization at the hydroxyl group—make it a highly valuable building block. This guide provides a comprehensive theoretical framework to stimulate and support further experimental investigation into its synthesis and application, paving the way for its use in the development of next-generation pharmaceuticals and advanced materials.

References

-

PubChem. 3-Bromopyridine. National Center for Biotechnology Information. [Link]

- Google Patents. Process for preparing 4-hydroxypyridines.

-

ChemBK. 5-Fluoropyridin-3-ol. [Link]

-

Wikipedia. 2-Pyridone. [Link]

-

YouTube. Hydroxypyridine-Pyridone Tautomerism. [Link]

- Google Patents. Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]

-

ACS Publications. Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. [Link]

-

Vanderbilt University. Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. [Link]

-

ResearchGate. A Theoretical Analysis of the 19F NMR Spectrum of 5-(Perfluoroethyl)-3,4,5-tris(trifluoromethyl)pyrazolidin-3-ol. [Link]

- Google Patents. Process for preparing 4-hydroxypyridines.

-

ChemTube3D. 2-Hydroxypyridine-Tautomerism. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. [Link]

Sources

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. wuxibiology.com [wuxibiology.com]

- 3. chemtube3d.com [chemtube3d.com]

- 4. 4-Hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 5. 3-溴-5-氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]

- 8. WO2011161612A1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]

- 9. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-Bromo-5-fluoropyridin-4-ol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluoropyridin-4-ol is a halogenated pyridinol derivative of significant interest in medicinal chemistry and drug discovery. The strategic placement of bromine and fluorine atoms on the pyridin-4-ol scaffold offers a unique combination of physicochemical properties and synthetic handles, making it a valuable building block for the synthesis of novel bioactive molecules. The pyridine ring is a well-established pharmacophore present in numerous approved drugs, and the introduction of halogens can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] This guide provides a comprehensive overview of the molecular structure, potential synthetic strategies, key properties, and prospective applications of 3-Bromo-5-fluoropyridin-4-ol, offering insights for its utilization in research and development.

Molecular Structure and Properties

The molecular structure of 3-Bromo-5-fluoropyridin-4-ol features a pyridine ring substituted with a bromine atom at the 3-position, a fluorine atom at the 5-position, and a hydroxyl group at the 4-position. This arrangement of substituents dictates the molecule's electronic properties and reactivity.

The hydroxyl group at the 4-position allows for the existence of a tautomeric equilibrium with its corresponding pyridin-4(1H)-one form. This tautomerism is a critical consideration in its reactivity and biological interactions. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, influencing the acidity of the hydroxyl group and the overall electron density of the pyridine ring. The bromine atom serves as a versatile synthetic handle, readily participating in various cross-coupling reactions.

A table summarizing the predicted and known properties of 3-Bromo-5-fluoropyridin-4-ol and related compounds is presented below for comparative analysis.

| Property | 3-Bromo-5-fluoropyridin-4-ol (Predicted) | 3-Bromo-5-fluoropyridine[2] | 5-Bromo-pyridin-3-ol[3] | 3-bromo-2-fluoropyridin-4-ol |

| Molecular Formula | C₅H₃BrFNO | C₅H₃BrFN | C₅H₄BrNO | C₅H₃BrFNO |

| Molecular Weight | 191.99 g/mol | 175.99 g/mol | 174.00 g/mol | 191.99 g/mol |

| CAS Number | Not available | 407-20-5 | 74115-13-2 | 1807230-95-0 |

| Melting Point | Not available | 24-28 °C | 167.3-167.6 °C | Not available |

| Boiling Point | Not available | 78 °C / 11mmHg | Not available | Not available |

Synthesis Strategies

Pathway 1: Electrophilic Bromination of a Fluorinated Pyridin-4-ol Precursor

A plausible approach involves the direct bromination of a suitable fluorinated pyridin-4-ol precursor.

Caption: Proposed synthesis via electrophilic bromination.

This reaction would likely proceed via an electrophilic aromatic substitution mechanism.[4] The hydroxyl group at the 4-position is an activating group, directing electrophiles to the ortho positions (3 and 5). The existing fluorine at the 5-position would sterically and electronically influence the regioselectivity of the bromination, favoring substitution at the 3-position. N-Bromosuccinimide (NBS) or bromine in the presence of a suitable solvent could be employed as the brominating agent.[5]

Pathway 2: Nucleophilic Substitution on a Dihalogenated Pyridine Precursor

Another viable route involves the nucleophilic aromatic substitution (SNAr) on a dihalogenated pyridine.

Caption: Proposed synthesis via nucleophilic substitution.

In this scenario, a precursor such as 3,5-difluoro-4-bromopyridine or 3-bromo-4,5-difluoropyridine could be reacted with a hydroxide source. The positions ortho and para to the pyridine nitrogen are generally more activated towards nucleophilic attack.[6] The relative reactivity of the halogens would determine the outcome, with fluorine typically being a better leaving group in SNAr reactions on electron-deficient rings.[7][8] Reaction conditions would need to be carefully controlled to achieve selective displacement of the halogen at the 4-position.

Potential Applications in Drug Discovery

Halogenated pyridinols are valuable scaffolds in the development of novel therapeutic agents. The presence of both a bromine and a fluorine atom in 3-Bromo-5-fluoropyridin-4-ol provides opportunities for diverse chemical modifications, making it an attractive starting material for generating compound libraries for high-throughput screening.

The bromine atom can be readily utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to introduce a wide range of substituents. This allows for the exploration of the chemical space around the pyridine core to optimize biological activity.

The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the pKa of nearby functional groups, which can be crucial for target binding and pharmacokinetic properties.

Given the prevalence of the pyridinol motif in bioactive compounds, 3-Bromo-5-fluoropyridin-4-ol could serve as a key intermediate in the synthesis of inhibitors for various enzyme classes or ligands for a range of receptors.

Experimental Protocols (Hypothetical)

The following are hypothetical, yet plausible, experimental protocols for the proposed synthetic pathways. These should be considered as a starting point for methods development and optimization.

Protocol 1: Electrophilic Bromination of 5-Fluoropyridin-4-ol

-

Dissolution: Dissolve 5-fluoropyridin-4-ol (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane).

-

Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.05 equivalents) to the solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution

-

Reactant Mixture: In a sealed reaction vessel, combine the dihalogenated pyridine precursor (1 equivalent) with a solution of potassium hydroxide (2-3 equivalents) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Heating: Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C).

-

Reaction Monitoring: Monitor the reaction by HPLC or GC-MS.

-

Work-up: After cooling to room temperature, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

-

Isolation: Collect the solid product by filtration.

-

Purification: Wash the solid with water and then recrystallize from a suitable solvent system to obtain the pure 3-Bromo-5-fluoropyridin-4-ol.

Conclusion

3-Bromo-5-fluoropyridin-4-ol represents a promising, albeit currently under-explored, chemical entity with significant potential in the field of drug discovery and development. Its unique substitution pattern offers a balance of reactivity and stability, making it an ideal candidate for the synthesis of novel, diverse, and biologically active molecules. The synthetic strategies outlined in this guide, based on fundamental principles of organic chemistry, provide a solid foundation for researchers to access this valuable building block. Further investigation into its synthesis, characterization, and application is warranted to fully unlock its potential in the quest for new therapeutics.

References

-

Wikipedia. Electrophilic halogenation. [Link]

-

The Journal of Organic Chemistry. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. [Link]

- Google Patents. Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

Beilstein Journals. Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles and carboxylic acids. [Link]

-

Mettler Toledo. Halogenation Reactions | Key Syntheses in Chemistry. [Link]

-

PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

-

YouTube. Halogenation - Alkene Reactions Part 5 of 9 - Organic Chemistry 101. [Link]

-

YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

-

PubMed Central. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. [Link]

-

Royal Society of Chemistry. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. [Link]

-

Chemistry LibreTexts. Halogenation of Alkanes. [Link]

-

PubMed Central. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. [Link]

-

ACS Publications. Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. [Link]

-

Royal Society of Chemistry. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. [Link]

-

Wikipedia. Electrophilic aromatic halogenation. [Link]

-

ResearchGate. Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?[Link]

-

Beilstein Journals. Synthesis of 4-substituted azopyridine-functionalized Ni(II)-porphyrins as molecular spin switches. [Link]

- Google Patents. A kind of synthetic method of 3,5-dibromo-4-aminopyridine.

Sources

- 1. youtube.com [youtube.com]

- 2. 3-Bromo-5-fluoropyridine 97 407-20-5 [sigmaaldrich.com]

- 3. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 4. Halogenation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 3-Bromo-5-fluoropyridine (CAS No. 407-20-5)

A Note on Chemical Identity: The CAS Number 407-20-5 provided in the topic corresponds to 3-Bromo-5-fluoropyridine . The compound 3-Bromo-5-fluoropyridin-4-ol is a distinct molecule for which a different CAS number would be assigned. This guide will focus on the properties, synthesis, and applications of 3-Bromo-5-fluoropyridine as identified by the specified CAS number. A discussion of the potential characteristics of the related 4-ol/4-one tautomer is included for contextual understanding.

Introduction and Core Concepts

3-Bromo-5-fluoropyridine is a halogenated heterocyclic compound that serves as a critical building block in modern synthetic chemistry. Its utility is rooted in the distinct electronic properties and reactivity conferred by the pyridine ring and its two halogen substituents. The fluorine atom, with its high electronegativity, and the bromine atom, a versatile functional handle for cross-coupling reactions, make this molecule a valuable synthon for introducing the 3-fluoro-5-pyridyl moiety into more complex molecular architectures.

This guide provides an in-depth analysis for researchers and drug development professionals, covering its physicochemical properties, synthesis, reactivity profile, and applications, with a particular focus on its role in medicinal chemistry.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 3-Bromo-5-fluoropyridine are summarized below. These characteristics are fundamental for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 407-20-5 | [1][2] |

| Molecular Formula | C₅H₃BrFN | [1] |

| Molecular Weight | 175.99 g/mol | [1] |

| Appearance | White or Colorless to Yellow solid or liquid | - |

| Melting Point | 24-28 °C | [1] |

| Boiling Point | 78 °C at 11 mmHg | [2] |

| Flash Point | 64 °C (147.2 °F) | [1][2] |

| Density | 1.707 g/cm³ | [2] |

Spectroscopic data is crucial for the identification and characterization of the compound during and after synthesis. While specific spectra are proprietary, the key identifiers are publicly available.

| Spectroscopic Identifier | Value | Source(s) |

| InChI Key | HNNNBQRRIHKFLI-UHFFFAOYSA-N | [1] |

| SMILES | Fc1cncc(Br)c1 | [1] |

Synthesis and Reaction Pathways

A related patent for the synthesis of 2-methoxy-3-bromo-5-fluoropyridine provides a strong precedent for the required transformations: diazotization of an aminopyridine to introduce the fluorine, followed by electrophilic bromination.[3]

Caption: Plausible synthetic pathway to 3-Bromo-5-fluoropyridine.

Experimental Protocol (Hypothetical):

-

Fluorination via Diazotization: 3-Amino-5-bromopyridine could be subjected to a Sandmeyer or Balz-Schiemann type reaction. The amine is treated with nitrous acid (generated in situ from NaNO₂) in the presence of a fluorine source like tetrafluoroboric acid (HBF₄) to form a diazonium salt. Gentle heating of the isolated diazonium salt would then yield 3-Bromo-5-fluoropyridine.

-

Electrophilic Bromination: Alternatively, starting from 3-fluoropyridine, direct bromination could be achieved. Due to the deactivating nature of the fluorine and the pyridine nitrogen, this would likely require harsh conditions, using bromine (Br₂) with a Lewis acid catalyst or N-Bromosuccinimide (NBS). The bromine would be directed to the 5-position, which is meta to the fluorine and the nitrogen.

Chemical Reactivity and Applications

The true value of 3-Bromo-5-fluoropyridine lies in its differentiated reactivity, which allows for selective functionalization at the bromine-bearing carbon.

Caption: Key reaction types for 3-Bromo-5-fluoropyridine.

-

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is a prime site for forming new carbon-carbon or carbon-heteroatom bonds. This makes it an ideal substrate for Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern drug discovery, allowing for the modular assembly of complex molecules. The fluorine atom remains intact under these conditions, providing a stable electronic modification to the final product.

-

Metallation: The bromine can be exchanged with a metal (typically lithium or magnesium) via treatment with an organolithium reagent (like n-BuLi) or activated magnesium at low temperatures. This generates a potent nucleophile that can react with a wide range of electrophiles to build more complex side chains.

Applications in Drug Discovery and Agrochemicals: The pyridine ring is a privileged scaffold in medicinal chemistry. The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate.[4] Therefore, 3-Bromo-5-fluoropyridine is a valuable intermediate for synthesizing novel therapeutics and agrochemicals. Its derivatives are being explored in various research areas, including oncology and infectious diseases.

Safety and Handling

3-Bromo-5-fluoropyridine is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

GHS Hazard Classification: [1][2]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Damage (Category 1): H318 - Causes serious eye damage.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

Recommended Handling Procedures: [2]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dust or vapors are generated, use a NIOSH-approved respirator.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Contextual Discussion: The Hypothetical 3-Bromo-5-fluoropyridin-4-ol

While CAS 407-20-5 refers to 3-Bromo-5-fluoropyridine, it is instructive to consider the chemistry of the related "-4-ol" structure. A key feature of 4-hydroxypyridines is their existence in equilibrium with their tautomeric form, 4-pyridone.[5][6]

Caption: Tautomeric equilibrium of 4-hydroxypyridine derivatives.

In solution, the pyridone form is generally favored due to its aromaticity and the stability of the amide-like functionality.[5][7] This tautomerism would grant the molecule a completely different reactivity profile compared to 3-Bromo-5-fluoropyridine. The pyridone could undergo N-alkylation, while the hydroxyl group of the pyridinol form could be functionalized as an ether or ester. The presence of this acidic proton would also necessitate the use of a base in many cross-coupling reactions to prevent side reactions.

Conclusion

3-Bromo-5-fluoropyridine (CAS 407-20-5) is a versatile and valuable building block for chemical synthesis. Its well-differentiated halogen substituents allow for selective, predictable functionalization, making it a powerful tool for introducing the fluoropyridyl moiety in the fields of pharmaceutical and agrochemical research. Proper understanding of its properties, reactivity, and safety precautions is essential for its effective and safe utilization in the laboratory.

References

-

ChemBK. 5-Fluoropyridin-3-ol Product Page. Available at: [Link]

-

PubChem. 3-Bromopyridine. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

Fall, Y., et al. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available at: [Link]

-

ChemTube3D. 4-Hydroxypyridine-Tautomerism. Available at: [Link]

-

Wikipedia. 4-Pyridone. Available at: [Link]

-

Valero, E., et al. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central. Available at: [Link]

-

ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. Available at: [Link]

-

MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available at: [Link]

-

Royal Society of Chemistry. RSC Advances Template. Available at: [Link]

-

Chemistry Stack Exchange. Stability of 4-pyridone vs 4-pyridinol. Available at: [Link]

-

ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Available at: [Link]

-

YouTube. Hydroxypyridine-Pyridone Tautomerism. Available at: [Link]

-

PubChem. 3-(4-Bromo-1-pyrazolyl)-5-fluoropyridine. National Center for Biotechnology Information. Available at: [Link]

-

ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. Available at: [Link]

- Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

PubMed Central. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Available at: [Link]

-

PubChem. 3-Bromo-4-fluoropyridine. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... Available at: [Link]

-

PubChem. 3-Bromo-5-hydroxypyridine. National Center for Biotechnology Information. Available at: [Link]

-

Bailongpharm. Cosmetics Grade 3-bromo-4-nitropyridine 89364-04-5. Available at: [Link]

Sources

- 1. 3-Bromo-5-fluoropyridine 97 407-20-5 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemtube3d.com [chemtube3d.com]

- 6. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 7. chemtube3d.com [chemtube3d.com]

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-fluoropyridin-4-ol: Navigating Starting Materials and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Substituted Pyridinols in Medicinal Chemistry

The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. The introduction of halogen and hydroxyl substituents can profoundly influence the physicochemical properties of these molecules, including their binding affinity to biological targets, metabolic stability, and pharmacokinetic profiles.[1] Specifically, the presence of a fluorine atom can enhance binding interactions and improve metabolic stability, while a bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions. The pyridin-4-ol moiety, existing in tautomeric equilibrium with its corresponding pyridin-4-one form, provides a hydrogen bond donor and acceptor, which can be crucial for target engagement.

The target molecule, 3-Bromo-5-fluoropyridin-4-ol, combines these key features, making it a highly attractive, yet challenging, synthetic target. This guide will explore the most logical and scientifically sound approaches to its synthesis, starting from commercially available precursors.

Proposed Synthetic Pathway: A Multi-Step Approach from 3,5-Difluoropyridine

Given the commercial availability of 3,5-difluoropyridine, this starting material presents a logical and cost-effective entry point for the synthesis of 3-Bromo-5-fluoropyridin-4-ol. The proposed synthetic route involves a three-step sequence:

-

Regioselective Bromination: Introduction of a bromine atom at the C-4 position of 3,5-difluoropyridine.

-

Nucleophilic Aromatic Substitution: Displacement of the C-4 bromine with a hydroxyl group or a protected equivalent.

-

Final Bromination: Introduction of the second bromine atom at the C-3 position.

The following sections will delve into the mechanistic considerations and practical aspects of each of these proposed steps.

Step 1: Regioselective Bromination of 3,5-Difluoropyridine

The first crucial step is the regioselective introduction of a bromine atom at the 4-position of the 3,5-difluoropyridine ring. This can be a challenging transformation due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. However, directed ortho-metalation strategies can be employed to achieve the desired regioselectivity.

Experimental Protocol:

-

Lithiation: A solution of 3,5-difluoropyridine in a dry, aprotic solvent such as tetrahydrofuran (THF) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

A strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is added dropwise to the solution. The fluorine atoms at the 3 and 5 positions are expected to direct the lithiation to the C-4 position due to the inductive effect and the ability of the lithium to coordinate with the fluorine atoms.

-

Bromination: After a short stirring period to ensure complete lithiation, a suitable electrophilic bromine source, such as 1,2-dibromoethane or N-bromosuccinimide (NBS), is added to the reaction mixture.

-

Quenching and Work-up: The reaction is allowed to slowly warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product, 4-bromo-3,5-difluoropyridine, can be purified by flash column chromatography on silica gel.

Causality of Experimental Choices:

-

Low Temperature: The use of very low temperatures (-78 °C) is critical to prevent side reactions, such as the decomposition of the organolithium intermediate and potential competing lithiation at other positions.

-

Aprotic Solvent: Dry THF is an excellent solvent for organolithium reactions as it is aprotic and can solvate the lithium cation.

-

Inert Atmosphere: An inert atmosphere is essential to prevent the highly reactive organolithium intermediate from reacting with atmospheric oxygen and moisture.

Step 2: Nucleophilic Hydroxylation of 4-Bromo-3,5-difluoropyridine

The newly introduced bromine atom at the C-4 position is now susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing fluorine atoms and the pyridine nitrogen atom activates the ring towards nucleophilic attack at this position.

Experimental Protocol:

-

Reaction Setup: 4-Bromo-3,5-difluoropyridine is dissolved in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

A source of hydroxide, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to the solution. The use of a phase-transfer catalyst, such as a tetraalkylammonium salt, may be beneficial.

-

Heating: The reaction mixture is heated to an elevated temperature (e.g., 100-150 °C) to facilitate the substitution reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Acidification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The solution is then carefully acidified with a mineral acid, such as hydrochloric acid (HCl), to protonate the resulting pyridinolate and precipitate the 3,5-difluoropyridin-4-ol product.

-

Isolation and Purification: The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Causality of Experimental Choices:

-

Polar Aprotic Solvent: DMSO and DMF are excellent solvents for SNAr reactions as they can solvate the cation of the hydroxide salt while leaving the hydroxide anion highly reactive.

-

Elevated Temperature: Significant thermal energy is typically required to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridine ring.

Step 3: Regioselective Bromination of 3,5-Difluoropyridin-4-ol

The final step involves the introduction of a bromine atom at the C-3 position. The hydroxyl group at C-4 is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. This directing effect should favor bromination at the C-3 (and C-5) position. Since the C-5 position is already occupied by a fluorine atom, the bromination is expected to occur regioselectively at C-3.

Experimental Protocol:

-

Reaction Setup: 3,5-Difluoropyridin-4-ol is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent like dichloromethane.

-

Brominating Agent: A solution of bromine (Br₂) in the same solvent is added dropwise to the reaction mixture at room temperature. Alternatively, N-bromosuccinimide (NBS) can be used as a milder and more selective brominating agent.

-

Reaction Monitoring: The reaction is stirred at room temperature, and its progress is monitored by TLC.

-

Work-up: Once the reaction is complete, the reaction mixture is quenched with a reducing agent, such as a saturated aqueous solution of sodium thiosulfate, to destroy any excess bromine. The product is then extracted into an organic solvent.

-

Purification: The organic layer is washed, dried, and concentrated. The final product, 3-Bromo-5-fluoropyridin-4-ol, can be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

-

Activating Hydroxyl Group: The powerful activating and directing effect of the C-4 hydroxyl group is the key to the success of this regioselective bromination step.

-

Choice of Brominating Agent: While elemental bromine is effective, NBS can offer milder reaction conditions and potentially higher selectivity, reducing the risk of over-bromination or side reactions.

Alternative Synthetic Strategies and Starting Materials

While the proposed route from 3,5-difluoropyridine is a logical and viable approach, other starting materials and strategies should also be considered by researchers.

Starting from 3-Bromo-5-fluoropyridine

The commercially available 3-Bromo-5-fluoropyridine is another attractive starting material.[2] The primary challenge with this precursor is the introduction of the hydroxyl group at the C-4 position.

-

N-Oxide Formation and Rearrangement: One potential strategy involves the oxidation of 3-Bromo-5-fluoropyridine to its corresponding N-oxide. Treatment of the N-oxide with an acylating agent, such as acetic anhydride, can lead to a rearrangement that introduces an acetoxy group at the C-4 position. Subsequent hydrolysis would then yield the desired 3-Bromo-5-fluoropyridin-4-ol. This approach is well-documented for other pyridine derivatives but would require optimization for this specific substrate.[3]

Starting from Aminopyridines

The synthesis of 3-Bromo-5-fluoropyridine from 3-Amino-5-bromopyridine via a diazonium salt intermediate is a known transformation.[4] A similar strategy could potentially be employed to introduce the hydroxyl group. If a suitable aminopyridine precursor, such as 4-amino-3-bromo-5-fluoropyridine, could be synthesized, its diazotization followed by hydrolysis would provide the target molecule. However, the synthesis of the required aminopyridine precursor is not trivial.

Data Presentation and Visualization

Table 1: Proposed Starting Materials and Key Intermediates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| 3,5-Difluoropyridine | C₅H₃F₂N | 115.08 | Starting Material |

| 4-Bromo-3,5-difluoropyridine | C₅H₂BrF₂N | 193.98 | Intermediate 1 |

| 3,5-Difluoropyridin-4-ol | C₅H₃F₂NO | 131.08 | Intermediate 2 |

| 3-Bromo-5-fluoropyridin-4-ol | C₅H₃BrFNO | 191.99 | Target Molecule |

Diagram 1: Proposed Synthetic Workflow

Caption: Proposed synthetic route to 3-Bromo-5-fluoropyridin-4-ol.

Conclusion

The synthesis of 3-Bromo-5-fluoropyridin-4-ol presents a formidable yet achievable challenge for synthetic chemists. While a direct, established protocol is currently absent from the literature, a logical and scientifically sound synthetic pathway can be proposed based on fundamental principles of pyridine chemistry. The recommended route, commencing from the readily available 3,5-difluoropyridine, offers a strategic and regioselective approach to this valuable building block. The experimental details and mechanistic rationale provided in this guide are intended to serve as a robust starting point for researchers in their efforts to synthesize this and other similarly complex heterocyclic targets. The successful synthesis of 3-Bromo-5-fluoropyridin-4-ol will undoubtedly open new avenues for the development of novel therapeutics and other advanced materials.

References

-

PubMed Central. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Retrieved from [Link]

-

ACS Publications. (n.d.). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Retrieved from [Link]

Sources

- 1. 3-Bromo-5-fluoropyridin-2-OL | 884494-94-4 | Benchchem [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Bromo-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the 3-Bromo-5-fluoropyridine Scaffold: Analysis of Key Structural Analogues

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide addresses the chemical landscape around the 3-bromo-5-fluoropyridin-4-ol scaffold. Initial investigations reveal that 3-Bromo-5-fluoropyridin-4-ol is not extensively documented in readily available scientific literature and chemical databases, precluding a detailed analysis of this specific molecule. However, to provide valuable insights for researchers working in this chemical space, this guide will focus on two closely related and well-characterized structural analogues: 3-Bromo-5-fluoropyridine and 3-Fluoropyridin-4-ol . By understanding the properties, synthesis, and reactivity of these core building blocks, researchers can better anticipate the characteristics of more complex derivatives.

Part 1: 3-Bromo-5-fluoropyridine

This analogue possesses the key 3-bromo and 5-fluoro substitution pattern on the pyridine ring but lacks the 4-hydroxy group. It serves as a critical starting material for introducing this scaffold into larger molecules.

IUPAC Name and Synonyms

-

IUPAC Name: 3-Bromo-5-fluoropyridine

-

Synonyms: 5-Bromo-3-fluoropyridine

-

CAS Number: 407-20-5[1]

-

Molecular Formula: C₅H₃BrFN[1]

-

Molecular Weight: 175.99 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of 3-Bromo-5-fluoropyridine is presented in the table below. These properties are essential for designing reaction conditions and purification protocols.

| Property | Value | Source |

| Appearance | Solid | |

| Melting Point | 24-28 °C | |

| Flash Point | 64 °C (147.2 °F) | |

| InChI Key | HNNNBQRRIHKFLI-UHFFFAOYSA-N | |

| SMILES | Fc1cncc(Br)c1 |

Synthesis and Reactivity

The synthesis of substituted pyridines often involves multi-step processes. A conceptual pathway for the synthesis of 3-bromo-5-fluoropyridine can be envisioned starting from more common pyridine derivatives. A patent describes a process for a related compound, 2-methoxy-3-bromo-5-fluoropyridine, which involves the diazotization of an aminopyridine to introduce the fluorine, followed by bromination[2]. This suggests a possible synthetic logic for 3-bromo-5-fluoropyridine.

The reactivity of 3-bromo-5-fluoropyridine is dictated by the electronic nature of the pyridine ring, further influenced by the electron-withdrawing effects of the bromine and fluorine atoms. This makes the pyridine ring generally electron-deficient and susceptible to nucleophilic substitution, although the positions of substitution will be directed by the existing substituents. The bromine atom also provides a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are pivotal in modern drug discovery for building molecular complexity.

Part 2: 3-Fluoropyridin-4-ol

This second analogue features the 3-fluoro and 4-hydroxy groups, lacking the 3-bromo substituent. Its study provides insights into the tautomeric nature of 4-hydroxypyridines and the influence of the fluorine atom on the system's electronics and reactivity.

IUPAC Name and Synonyms

4-Hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridin-4(1H)-one form. The IUPAC name often reflects this predominant tautomer.

-

IUPAC Name: 3-Fluoro-1H-pyridin-4-one[3]

-

Synonyms: 3-Fluoropyridin-4-ol, 3-Fluoro-4-hydroxypyridine, 3-Fluoropyridin-4(1H)-one[3]

-

CAS Number: 22282-73-1[3]

-

Molecular Formula: C₅H₄FNO[3]

-

Molecular Weight: 113.09 g/mol [3]

The tautomeric equilibrium is a critical consideration for its reactivity and interactions in biological systems.

Caption: Tautomeric equilibrium of 3-Fluoropyridin-4-ol.

Physicochemical Properties

The properties of 3-Fluoropyridin-4-ol are summarized below. The presence of the hydroxyl/keto group significantly influences its polarity and potential for hydrogen bonding compared to 3-bromo-5-fluoropyridine.

| Property | Value | Source |

| Molecular Weight | 113.09 g/mol | [3] |

| XLogP3 | 0.4 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| InChI Key | HTXNVGYNXOGIQZ-UHFFFAOYSA-N | [3] |

| SMILES | C1=CNC=C(C1=O)F | [3] |

Synthesis and Reactivity

The synthesis of 3-fluoropyridines can be achieved through various methods. A notable approach involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by a one-pot condensation with ammonium acetate[4]. This modern synthetic strategy allows for the construction of diversely substituted 3-fluoropyridines[4].

The reactivity of 3-Fluoropyridin-4-ol is characterized by several features:

-

Acidity: The hydroxyl proton is acidic and can be deprotonated with a suitable base.

-

Nucleophilicity: The oxygen and nitrogen atoms can act as nucleophiles.

-

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution due to the electronegativity of the nitrogen and fluorine atoms. However, reactions at the carbon atoms are possible under specific conditions, with the directing effects of the existing substituents playing a key role.

-

Nucleophilic Aromatic Substitution: The fluorine atom at the 3-position is less susceptible to nucleophilic substitution compared to fluorine at the 2- or 4-positions[4].

Part 3: Prospective Analysis of 3-Bromo-5-fluoropyridin-4-ol

Based on the analysis of the two analogues, we can project a hypothetical profile for the target compound, 3-Bromo-5-fluoropyridin-4-ol.

-

Structure and Tautomerism: It would exist in tautomeric equilibrium between the 4-ol and the 4(1H)-one forms.

-

Reactivity: The molecule would possess multiple reactive sites:

-

The bromine at position 3 would be a prime site for metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

-

The hydroxyl group at position 4 would offer sites for O-alkylation, acylation, or other modifications.

-

The pyridine nitrogen provides a site for N-alkylation or salt formation.

-

-

Applications in Drug Discovery: The pyridine scaffold is a privileged structure in medicinal chemistry[5]. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability[1]. The bromine atom serves as a versatile synthetic handle. Therefore, the 3-bromo-5-fluoropyridin-4-ol scaffold represents a potentially valuable building block for the synthesis of novel therapeutic agents.

The logical workflow for utilizing such a building block in a drug discovery program is outlined below.

Caption: Synthetic workflow for derivatization.

Conclusion

While direct, in-depth technical data for 3-Bromo-5-fluoropyridin-4-ol is scarce, a detailed examination of its core structural components, 3-Bromo-5-fluoropyridine and 3-Fluoropyridin-4-ol , provides a solid foundation for researchers. This guide has detailed their respective IUPAC nomenclature, physicochemical properties, and key synthetic and reactivity considerations. The combined features of these analogues suggest that 3-Bromo-5-fluoropyridin-4-ol, if synthesized, would be a highly versatile and valuable scaffold for medicinal chemistry and drug development, offering multiple points for diversification and the favorable electronic properties imparted by the fluorine substituent. It is recommended that researchers interested in this specific molecule focus on de novo synthesis strategies, potentially adapting methods used for the analogues discussed herein.

References

-

Novikov, R. A., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Available at: [Link]

-

PubChem. (n.d.). 3-Fluoropyridin-4-ol. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (2020). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

Hernandez, A. A., et al. (2018). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central. Available at: [Link]

-

MDPI. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

- 3. 3-Fluoropyridin-4-ol | C5H4FNO | CID 2762919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-Bromo-5-hydroxypyridine | C5H4BrNO | CID 599529 - PubChem [pubchem.ncbi.nlm.nih.gov]

Discovery and history of fluorinated pyridinols

An In-Depth Technical Guide to the Discovery and History of Fluorinated Pyridinols

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. Among these, fluorinated pyridinols have emerged as a privileged structural motif, offering a unique combination of physicochemical properties that are highly advantageous for drug discovery. This guide provides a comprehensive overview of the historical development, synthetic evolution, and key applications of fluorinated pyridinols. We will explore the causality behind synthetic choices, from early classical methods to contemporary late-stage functionalization, provide detailed experimental protocols, and examine the profound impact of fluorine substitution on molecular properties and biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deep technical understanding of this vital class of compounds.

The Genesis of a Privileged Scaffold: Early Organofluorine Chemistry

The story of fluorinated pyridinols is intrinsically linked to the broader history of organofluorine chemistry. While fluorine-containing minerals like fluorite were used for centuries in metallurgy, the element itself proved notoriously difficult to isolate.[1] After many perilous attempts by chemists, Henri Moissan successfully isolated elemental fluorine in 1886 by electrolyzing a solution of potassium fluoride in hydrogen fluoride, a feat that earned him the Nobel Prize.[1]

The synthesis of the first organofluorine compound, fluoromethane, was reported by Dumas and Péligot in 1835.[2] The first synthesis of an aryl fluoride via halogen exchange was accomplished by Alexander Borodin in 1862.[2] These early milestones set the stage, but the synthesis of more complex fluorinated heterocycles remained a significant challenge.

One of the earliest and most significant methods for introducing fluorine into an aromatic ring was the Balz-Schiemann reaction , named after German scientists Günther Balz and Günther Schiemann.[3][4] This reaction involves the diazotization of an aromatic amine in the presence of fluoroboric acid to form a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the corresponding aryl fluoride.[3][5] This method, though robust, often requires harsh conditions and the isolation of potentially unstable diazonium intermediates.[5] The synthesis of 1-fluoro-2-pyridone, a related pyridinol tautomer, was reported in 1983, showcasing an early application of fluorination to this heterocyclic system.[6]

Evolution of Synthetic Methodologies: A Tale of Increasing Precision

The journey from harsh, classical methods to modern, selective fluorination techniques reflects a central theme in organic chemistry: the pursuit of efficiency and control. The rationale for developing new methods was driven by the need to introduce fluorine into complex, highly functionalized molecules at late stages of a synthesis, a critical requirement in drug development.

Classical Approaches: Halogen Exchange (Halex) and Diazotization

The earliest methods relied on fundamental transformations. The Balz-Schiemann reaction was a workhorse for creating fluorinated pyridines from aminopyridines.[5] Another classical approach is Nucleophilic Aromatic Substitution (SNAr), where a leaving group on the pyridine ring (typically chlorine or bromine) is displaced by a fluoride source.

A crucial insight into the SNAr mechanism explains why this is effective. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex .[7] The formation of this complex is the rate-determining step.[8] Fluorine, being the most electronegative element, strongly stabilizes this anionic intermediate through its powerful negative inductive effect. This stabilization lowers the activation energy of the rate-limiting step so significantly that it overcomes fluorine's poor leaving group ability, making the overall reaction faster than with other halogens like chlorine or bromine.[7][8]

The Pyridine N-Oxide Strategy: Activating the Ring

A significant advance in the functionalization of pyridines was the use of pyridine N-oxides. The N-oxide group fundamentally alters the electronic properties of the pyridine ring. It withdraws electron density, making the ring more susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[9] Furthermore, the N-oxide can be readily removed in a subsequent reduction step. This strategy provides a powerful and versatile entry point for synthesizing 2- and 4-substituted pyridines, including fluorinated variants, that would be difficult to achieve otherwise.[1][10]

The Modern Era: Catalytic and Late-Stage C-H Fluorination

The "holy grail" of synthetic chemistry is the ability to directly convert a C-H bond to a C-F bond with high selectivity. This "late-stage fluorination" allows for the modification of complex molecules without the need for lengthy de novo synthesis.[11] In recent decades, several powerful methods have emerged:

-

Electrophilic Fluorinating Agents: The development of stable, electrophilic N-F reagents, most notably Selectfluor® , revolutionized the field.[6] These reagents allow for the direct fluorination of electron-rich aromatic and heterocyclic systems under relatively mild conditions.

-

Transition Metal Catalysis: Rhodium(III)-catalyzed C-H functionalization has been developed as a one-step method to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[12][13] These methods offer excellent regioselectivity and functional group tolerance.

Physicochemical Impact and Applications in Drug Discovery

The substitution of hydrogen with fluorine dramatically alters a molecule's properties, which is the primary reason for the prevalence of fluorinated compounds in pharmaceuticals.

-

Electronic Effects: Fluorine's intense inductive electron-withdrawing effect lowers the pKa of the pyridine nitrogen, making it less basic. This can be critical for modulating off-target interactions or improving oral bioavailability.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity (LogP), which can enhance its ability to cross cell membranes.[10] This effect, however, is complex and depends on the overall molecular context.[10]

-

Conformational Control: Fluorine can influence molecular conformation through steric and electronic interactions, which can pre-organize a molecule for optimal binding to its biological target.

These properties have made fluorinated pyridinols and related heterocycles valuable in a wide range of therapeutic areas. They are found in antiviral, anti-inflammatory, and enzyme-inhibiting drugs.

| Property | Non-Fluorinated Parent | Fluorinated Analogue | Rationale / Causality |

| Basicity (pKa) | Pyridine: ~5.2 | 3-Fluoropyridine: ~3.0 | The strong electron-withdrawing inductive effect of fluorine reduces the electron density on the nitrogen atom, making it a weaker base. |

| Metabolic Stability | Susceptible to C-H oxidation | C-F bond is resistant to oxidation | The high bond energy of the C-F bond (~116 kcal/mol) prevents metabolic cleavage by P450 enzymes. |

| Lipophilicity (LogP) | Varies by parent structure | Generally increases | Fluorine is more hydrophobic than hydrogen, which typically leads to a higher partition coefficient between octanol and water. |

| Binding Affinity | Baseline | Often increased | Fluorine can engage in favorable orthogonal multipolar (C-F···C=O) or hydrogen bonding interactions within a protein's active site. |

Table 1: Comparative Physicochemical Properties. Data compiled from multiple sources to illustrate general trends.

Detailed Experimental Protocols: A Validated Synthesis of 2-Fluoro-3-hydroxypyridine

To provide a practical, field-proven methodology, this section details a reliable, multi-step synthesis of 2-fluoro-3-hydroxypyridine. This protocol is based on established literature procedures and demonstrates the application of classical synthetic transformations.[12]

Overall Reaction Scheme: 2-Chloro-3-nitropyridine → 2-Fluoro-3-nitropyridine → 3-Amino-2-fluoropyridine → 2-Fluoro-3-hydroxypyridine

Step 1: Nucleophilic Fluorination

-

Objective: To replace the chlorine atom with fluorine via an SNAr reaction.

-

Procedure:

-

To a solution of 2-chloro-3-nitropyridine in a polar aprotic solvent (e.g., DMSO or DMF), add a fluoride source such as spray-dried potassium fluoride (KF) or cesium fluoride (CsF). The molar ratio of the fluoride reagent to the starting material should be approximately 1.5 - 2.5 : 1.[12]

-

Heat the reaction mixture to 140-150 °C under an inert atmosphere (e.g., Nitrogen).

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Cool the mixture to room temperature and quench by adding water.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-fluoro-3-nitropyridine.

-

Step 2: Reduction of the Nitro Group

-

Objective: To reduce the nitro group to a primary amine.

-

Procedure:

-

In a round-bottom flask, prepare a suspension of iron powder (4-5 molar equivalents) and ammonium chloride (1.5-2 molar equivalents) in an aqueous solution of ethanol or methanol.[12]

-

Heat the suspension to reflux.

-

Slowly add a solution of 2-fluoro-3-nitropyridine from Step 1 in ethanol or methanol to the refluxing mixture.

-

Continue to heat at reflux until the reaction is complete (monitored by TLC).

-

Filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to obtain crude 3-amino-2-fluoropyridine.

-

Step 3: Diazotization and Hydrolysis

-

Objective: To convert the amino group to a hydroxyl group via a diazonium salt intermediate.

-

Procedure:

-

Dissolve the crude 3-amino-2-fluoropyridine from Step 2 in an aqueous sulfuric acid solution and cool the mixture to 0-5 °C in an ice bath.[12]

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture at 0-5 °C for 2 hours.

-

Allow the reaction to slowly warm to room temperature, then gently heat to 40 °C for 1 hour, and finally to 60 °C until gas evolution ceases.[12]

-

Cool the solution back to 0-5 °C and carefully adjust the pH to ~7.5 with an aqueous sodium hydroxide solution.

-

The product, 2-fluoro-3-hydroxypyridine, may precipitate or can be extracted with an appropriate organic solvent. The crude product can be purified by recrystallization or column chromatography.

-

Future Outlook

The field of fluorinated pyridinols continues to evolve. The development of more efficient and selective late-stage C-H fluorination methods remains a primary focus. As our understanding of fluorine's role in molecular recognition deepens, we can expect the design of even more sophisticated and potent therapeutic agents. Biocatalytic methods for fluorination are also emerging, offering environmentally benign alternatives to traditional chemical synthesis.[7] The unique properties conferred by fluorine ensure that fluorinated pyridinols will remain a valuable and enduring scaffold in the armamentarium of medicinal chemists for years to come.

References

-

Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society URL: [Link]

-

Title: Detailed experimental procedure for the synthesis of 4-fluoropyridine Source: Kouzou Matsumoto Institute of Natural Sciences, Senshu University URL: [Link]

-

Title: pKa Data Compiled by R. Williams Source: Organic Chemistry Data - ACS URL: [Link]

-

Title: Development of N-F fluorinating agents and their fluorinations: Historical perspective Source: Beilstein Journal of Organic Chemistry via PMC URL: [Link]

-

Title: Fluorinated Heterocycles Source: ResearchGate URL: [Link]

-

Title: pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... Source: ResearchGate URL: [Link]

-

Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: RSC Advances URL: [Link]

-

Title: Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers Source: The Journal of Organic Chemistry URL: [Link]

- Title: CN106397310A - 3-fluoropyridine preparation method high in yield and content Source: Google Patents URL

-

Title: A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications Source: Molecules via PMC URL: [Link]

- Title: CN102898358A - Preparation method of fluoropyridine compounds Source: Google Patents URL

-

Title: Synthesis of 2-amino-5-fluoropyridine Source: ResearchGate URL: [Link]

-

Title: Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides Source: Chemical Communications URL: [Link]

-

Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

-

Title: The Balz-Schiemann Reaction Source: Scientific Update URL: [Link]